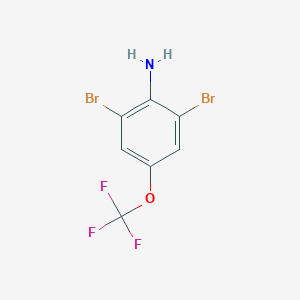

2,6-Dibromo-4-(trifluoromethoxy)aniline

Descripción

Significance of the Trifluoromethoxy Moiety in Contemporary Chemical Design

The trifluoromethoxy (-OCF3) group is of paramount importance in modern medicinal and materials chemistry. mdpi.combohrium.com This moiety is recognized for its unique combination of high electronegativity, metabolic stability, and lipophilicity. mdpi.comresearchgate.net The trifluoromethoxy group can significantly enhance a molecule's ability to permeate biological membranes, a crucial factor in drug design. mdpi.com It is considered one of the most lipophilic substituents, which can be fine-tuned to optimize bioavailability. researchgate.net Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group has distinct electronic characteristics that can favorably influence molecular interactions with biological targets. mdpi.combohrium.com Its incorporation into molecular scaffolds is a key strategy for improving the physicochemical and biological properties of novel compounds. nih.gov

Role as a Strategic Intermediate in Specialized Organic Synthesis

2,6-Dibromo-4-(trifluoromethoxy)aniline is primarily valued as a strategic intermediate or building block for constructing more complex, high-value molecules. Its utility stems from the reactivity of the amine and bromo groups, which allow for a wide range of synthetic transformations. Several synthesis methods for this compound have been developed, often starting from 4-(trifluoromethoxy)aniline (B150132) and employing various brominating agents to achieve high purity and yield. chemicalbook.comgoogle.com

| Starting Material | Brominating System | Yield | Purity | Reference |

|---|---|---|---|---|

| 4-(trifluoromethoxy)aniline | Sodium bromide / Hydrogen peroxide | 99.2% | 99.6% | chemicalbook.com |

| 4-(trifluoromethoxy)aniline | Bromine / Hydrogen peroxide (Water-phase) | 97.5-99.1% | 98.4-99.4% | google.com |

| 4-(trifluoromethoxy)aniline | Metal bromide / Hydrogen peroxide (Catalytic) | Not specified | Not specified | google.com |

The primary application of this intermediate is in the agrochemical industry. It is a key component in the synthesis of novel pyridylpyrazole acid derivatives used in agricultural insecticides. chemicalbook.com Specifically, it is an essential precursor for the fungicide Thifluzamide (B1681302), which is effective against diseases like banded sclerotial blight in rice. google.com

Overview of Key Research Domains

The application of this compound is concentrated in several key research domains:

Agricultural Chemicals : The most prominent use is in the synthesis of fungicides and pesticides. chemimpex.comtradeindia.com Its structure is integral to the efficacy of the final active ingredients designed for crop protection. chemicalbook.com

Pharmaceutical Development : It serves as a building block in medicinal chemistry for creating new compounds with potential therapeutic properties, including antibacterial and antifungal agents. chemimpex.com The unique electronic and lipophilic contributions of its substituents are exploited in the design of new bioactive molecules.

Materials Science : The compound is employed in the formulation of advanced materials. chemimpex.com Its derivatives are investigated for use in high-performance polymers, coatings, dyes, and electronic materials, where its distinct properties can enhance thermal resistance, chemical stability, conductivity, and durability. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromo-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSWOEGXMADXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371612 | |

| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88149-49-9 | |

| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF477YZ64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,6 Dibromo 4 Trifluoromethoxy Aniline

Regioselective Bromination Pathways for 4-(Trifluoromethoxy)aniline (B150132) Precursors

The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline, a key intermediate in the production of agrochemicals and pharmaceuticals, is primarily achieved through the regioselective bromination of its precursor, 4-(trifluoromethoxy)aniline. google.comchemimpex.com The trifluoromethoxy group and the amino group on the aromatic ring direct the electrophilic substitution of bromine to the ortho positions relative to the amino group. Various methodologies have been developed to optimize this transformation, focusing on high yields, purity, and environmentally benign processes. These methods employ different catalytic and reagent systems to efficiently generate the desired dibrominated product.

Catalytic Systems in Aromatic Bromination Reactions

Ammonium (B1175870) molybdate has been identified as an effective catalyst for the oxidative bromination of 4-(trifluoromethoxy)aniline. google.com In this system, the catalyst facilitates the reaction between a metal bromide and an oxidizing agent, such as hydrogen peroxide, to generate the active brominating species. google.com The use of ammonium molybdate is reported to accelerate the reaction rate. researchgate.net One documented method involves the bromination of 4-(trifluoromethoxy)aniline with sodium bromide and hydrogen peroxide in a biphasic system of methylene dichloride and water, catalyzed by ammonium molybdate. This approach yielded this compound in high yield and purity. google.com The catalytic process is considered more suitable for industrial production as it avoids the use of highly corrosive reagents like elemental bromine or hydrogen bromide. google.com

Bromide Reagent Systems for Efficient Synthesis

The choice of the brominating agent is critical for the efficient synthesis of this compound. Modern approaches favor in-situ generation of the electrophilic bromine species from more stable and less hazardous bromide sources, often in combination with an oxidant. These "oxybromination" methods are considered more economical and environmentally friendly as they can utilize the bromine element more effectively. researchgate.neterowid.org

The combination of a metal bromide (such as sodium bromide or potassium bromide) with hydrogen peroxide serves as an effective brominating system. google.com The mechanism involves the oxidation of the bromide ion by hydrogen peroxide to generate nascent bromine, which then reacts with the 4-(trifluoromethoxy)aniline substrate. The hydrogen bromide formed as a byproduct is re-oxidized by hydrogen peroxide, allowing for the full utilization of the bromine atoms. google.comgoogle.com This method avoids the direct handling of corrosive liquid bromine and has been shown to produce this compound with high yield and purity. google.com One detailed procedure using sodium bromide and 35% hydrogen peroxide reported a yield of 99.2% and a purity of 99.6%. chemicalbook.com Another study, employing ammonium molybdate as a catalyst, achieved a 95.0% yield and 99.6% purity with the sodium bromide-hydrogen peroxide system. google.com

Table 1: Synthesis of this compound using Metal Bromide/H₂O₂ Systems

| Bromide Source | Catalyst | Oxidant | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Sodium Bromide | None | 35% Hydrogen Peroxide | 99.2% | 99.6% | chemicalbook.com |

| Sodium Bromide | Ammonium Molybdate | 30% Hydrogen Peroxide | 95.0% | 99.6% | google.com |

A method utilizing a combination of bromine and hydrogen peroxide in an aqueous phase has been developed for the synthesis of this compound. google.com In this process, 4-(trifluoromethoxy)aniline is treated with dropwise additions of bromine and hydrogen peroxide. The molar ratio of 4-(trifluoromethoxy)aniline to bromine and hydrogen peroxide is typically in the range of 1:1.0-1.1:1.3-1.5. google.com This system is highly efficient, with reported yields between 97.5% and 99.1% and purities ranging from 98.4% to 99.4%. google.com A key advantage of this method is the in-situ regeneration of bromine. The hydrogen bromide produced as a byproduct of the primary bromination reaction is oxidized by hydrogen peroxide, thus reducing the total amount of elemental bromine required. google.com

Table 2: Synthesis via Bromine/Hydrogen Peroxide System

| Reactant Ratios (Substrate:Br₂:H₂O₂) | Yield | Purity | Reference |

|---|

The use of hydrogen bromide (HBr) in combination with hydrogen peroxide is another established method for the oxidative bromination of aromatic compounds. researchgate.net This system generates molecular bromine in situ, offering a sustainable and environmentally acceptable procedure. researchgate.net However, when applied to the synthesis of this compound, this method has been shown to be less effective compared to metal bromide systems. A comparative study reported that the reaction of 4-(trifluoromethoxy)aniline with hydrogen bromide and hydrogen peroxide resulted in a significantly lower yield of 77% and a purity of 90%. google.com While the HBr/H₂O₂ system is a viable pathway, the potential for lower efficiency and purity makes it a less favorable option for industrial-scale production of this specific compound compared to the catalyzed metal bromide or bromine/hydrogen peroxide methods. google.com

Aqueous-Phase Synthetic Approaches and Process Enhancement

The synthesis of this compound has been significantly improved by the development of aqueous-phase methods, which offer environmental and economic benefits over traditional organic solvent-based syntheses. google.comrsc.org A notable approach utilizes water as the solvent for the reaction of 4-(trifluoromethoxy)aniline with bromine and hydrogen peroxide. google.com This method achieves high yields (97.5-99.1%) and purity (98.4-99.4%). google.com

Process enhancement in this aqueous-phase synthesis involves several key features. The use of hydrogen peroxide allows for the in-situ oxidation of hydrogen bromide, a byproduct of the reaction, back into bromine. This regeneration of the brominating agent reduces the total amount of bromine required, improving the atom economy of the process. google.com Furthermore, the reaction mother liquor can be recycled for subsequent batches, minimizing waste generation. google.com The inclusion of inert grinding media, such as zirconium oxide beads, has also been shown to facilitate the reaction. google.com

Another green approach involves the use of bromide-bromate salts in an aqueous acidic medium, which avoids the use of organic solvents entirely. rsc.org These aqueous methods represent a significant advancement in producing this compound with high efficiency while reducing the environmental footprint. google.comrsc.org

Mechanistic Elucidation of Electrophilic Aromatic Substitution in Bromination

The synthesis of this compound from 4-(trifluoromethoxy)aniline is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction, where bromine atoms are specifically added to the positions ortho to the amino group, is dictated by the electronic properties of the substituents on the aromatic ring.

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate (also known as the sigma complex). nih.gov Conversely, the trifluoromethoxy group (-OCF₃) is a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms, and it is considered meta-directing.

In the bromination of 4-(trifluoromethoxy)aniline, the directing effect of the strongly activating amino group dominates over the deactivating trifluoromethoxy group. Since the para position is already occupied by the trifluoromethoxy group, the incoming electrophile (Br⁺) is directed to the two available ortho positions (positions 2 and 6). The generally accepted mechanism involves the attack of the electron-rich aniline (B41778) ring on the electrophilic bromine, leading to the formation of a resonance-stabilized arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product. The reaction proceeds in two successive steps to yield the final 2,6-dibromo product.

Alternative Synthetic Routes and Precursor Utilization

While the direct bromination of 4-(trifluoromethoxy)aniline is the most common route, alternative strategies and precursors are continuously being explored to enhance efficiency and versatility.

The synthesis of this compound from 4-aminobenzotrifluoride derivatives is not a commonly documented pathway. Such a synthesis would require a complex transformation to convert the trifluoromethyl (-CF₃) group into a trifluoromethoxy (-OCF₃) group, in addition to the bromination steps. While methods exist for the preparation of bromo-trifluoromethylanilines, such as the synthesis of 3-bromo-5-trifluoromethylaniline from 4-bromo-2-trifluorotoluidine through a multi-step process involving nitration, deacetylation, deamination, and reduction, these routes are distinct from the synthesis of the target compound. google.com The direct conversion of an aromatic -CF₃ group to an -OCF₃ group is chemically challenging, making this a less favorable synthetic route compared to starting with a precursor that already contains the trifluoromethoxy moiety.

Modern organic synthesis has produced novel methods for introducing both bromine and trifluoromethoxy groups onto aromatic rings, which could be applied to the synthesis of this compound.

Bromination: Traditional bromination often uses hazardous liquid bromine. nih.gov Safer and more efficient alternatives include the use of N-bromosuccinimide (NBS), often in the presence of a catalyst or in specific solvents to control regioselectivity. nih.govlookchem.com Palladium-catalyzed C-H bromination using reagents like N-bromophthalimide (NBP) has been developed to achieve meta-bromination of aniline derivatives, showcasing the ability to overcome the natural ortho/para directing effects of the amine group. nih.gov Another innovative approach uses a combination of metal bromide (e.g., sodium bromide) and an oxidant like hydrogen peroxide, catalyzed by ammonium molybdate, which avoids corrosive reagents and is more suitable for industrial production. google.com

Trifluoromethoxylation: Introducing the trifluoromethoxy group often involves harsh conditions or toxic reagents. researchgate.netmdpi.com Recent advances provide milder alternatives. One novel strategy involves a two-step sequence where N-aryl-N-hydroxylamine derivatives undergo O-trifluoromethylation followed by an intramolecular OCF₃ migration to furnish ortho-trifluoromethoxylated anilines. researchgate.net This method is noted for its operational simplicity and high tolerance for various functional groups. jove.comnih.gov Other modern methods include transition metal-mediated trifluoromethoxylation and radical trifluoromethoxylation. mdpi.com

Optimization of Reaction Conditions for Maximizing Yield and Purity

Optimizing reaction conditions is crucial for achieving high yield and purity in the synthesis of this compound, making the process viable for commercial scale-up. nih.gov Key parameters that are typically optimized include the choice of brominating agent, solvent, temperature, and molar ratios of reactants.

In the aqueous-phase synthesis using bromine and hydrogen peroxide, the molar ratio of the reactants is a critical factor. google.com A patent for this method specifies an optimized molar ratio of 4-(trifluoromethoxy)aniline to bromine to hydrogen peroxide as 1:1.0-1.1:1.3-1.5. google.com This precise control, particularly the slight excess of the brominating system, ensures the complete di-bromination of the starting material, leading to yields as high as 99.1% and purities up to 99.4%. google.com

For the method employing sodium bromide and hydrogen peroxide with an ammonium molybdate catalyst, yields of 95.0% and purity of 99.6% have been reported. google.com The reaction is typically performed at a controlled temperature of 40°C. google.com The optimization of parameters for various synthetic methods is summarized in the table below.

| Parameter | Method 1: Aqueous Br₂/H₂O₂ google.com | Method 2: NaBr/H₂O₂/Catalyst google.com |

| Starting Material | 4-(trifluoromethoxy)aniline | 4-(trifluoromethoxy)aniline |

| Brominating System | Bromine / Hydrogen Peroxide | Sodium Bromide / Hydrogen Peroxide |

| Solvent | Water | Methylene Chloride / Water |

| Catalyst | None (Inert grinding media used) | Ammonium Molybdate |

| **Molar Ratio (Aniline:Bromine Source:H₂O₂) ** | 1 : 1.0-1.1 : 1.3-1.5 | 1 : 2.47 : 2.5 |

| Temperature | 20°C | 40°C |

| Reported Yield | 97.5-99.1% | 95.0% |

| Reported Purity | 98.4-99.4% | 99.6% |

Atom Economy and Environmental Considerations in Synthetic Protocols

Green chemistry principles, particularly atom economy, are increasingly important in the chemical industry to minimize waste and create more sustainable processes. rsc.org The synthesis of this compound has seen significant developments in this regard.

Traditional bromination methods using elemental bromine have poor atom economy because for every mole of Br₂ used for substitution, one mole of hydrogen bromide (HBr) is generated as a byproduct, meaning at least half of the bromine atoms are wasted unless the HBr can be recycled. google.com

Modern synthetic protocols have addressed this issue directly. The aqueous-phase method that uses hydrogen peroxide to re-oxidize the HBr byproduct back to active bromine significantly improves the atom economy by utilizing the bromine atoms more efficiently. google.com This method also reduces waste by allowing the recycling of the reaction filtrate. google.com

Chemical Reactivity and Derivatization Studies of 2,6 Dibromo 4 Trifluoromethoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The reactivity of the aniline moiety in 2,6-dibromo-4-(trifluoromethoxy)aniline is fundamentally dictated by the electronic properties of the amino group (-NH2) and the influence of the ring substituents. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. quora.comwikipedia.org However, this nucleophilicity is tempered by the delocalization of the lone pair into the aromatic π-system. libretexts.orgucalgary.ca The presence of strongly electron-withdrawing groups, such as the trifluoromethoxy group and bromine atoms, further reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to aniline itself. libretexts.org

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group of an aniline derivative is a potent nucleophile capable of attacking electron-deficient centers. quora.com In nucleophilic substitution reactions, the nitrogen's lone pair initiates the reaction, forming a new carbon-nitrogen bond. quora.comucalgary.ca For this compound, this reactivity is primarily exploited in acylation reactions to form amides, a critical step in the synthesis of various agrochemicals and pharmaceuticals. guidechem.comindiamart.com While the electronic effects of the substituents diminish the nucleophilic character of the amine, it remains sufficiently reactive to engage with highly electrophilic partners such as acid chlorides and anhydrides. pulsus.com

Formation of Amide Derivatives for Biologically Active Compounds

The synthesis of amide derivatives is one of the most significant applications of this compound. sphinxsai.comresearchgate.net Amide bonds are prevalent in a vast array of biologically active molecules, including pharmaceuticals and natural products. pulsus.com This compound is a key intermediate in the production of the fungicide Thifluzamide (B1681302). guidechem.comnih.gov The synthesis involves the formal condensation of the amino group of this compound with the carboxyl group of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. indiamart.comnih.gov

The general reaction to form such amide derivatives involves treating the aniline with an activated carboxylic acid derivative, such as an acid chloride, often in the presence of a base to neutralize the HCl byproduct. google.comgoogle.com This reaction underscores the compound's role as a crucial scaffold for introducing a highly substituted phenyl ring into larger, more complex bioactive molecules. chemicalbook.com The resulting amide derivatives are explored for a wide range of biological activities, including antifungal, insecticidal, and antitumor properties. sphinxsai.comresearchgate.net

Influence of Ortho-Bromine Substituents on Aromatic Reactivity

The two bromine atoms at the ortho positions (2 and 6) to the amino group exert profound steric and electronic effects on the molecule's reactivity.

Steric Hindrance: The bulky bromine atoms create significant steric hindrance around the amino group. quora.com This "ortho effect" can impede the approach of reagents to the nitrogen atom, potentially slowing down reactions like acylation. quora.comwikipedia.orgstackexchange.com Furthermore, this steric congestion can influence the conformation of the resulting derivatives, which may be crucial for their biological activity.

Electronic Effects & Reactivity: Electronically, bromine atoms are deactivating due to their inductive electron-withdrawing effect. However, their most significant role in derivatization is as effective leaving groups in transition-metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the selective replacement of one or both bromine atoms with various aryl, alkyl, or alkenyl groups. researchgate.netnih.govresearchgate.net This provides a powerful method for modifying the aromatic ring and synthesizing a diverse library of novel compounds, as demonstrated with the analogous compound 2,6-dibromo-4-nitroaniline. researchgate.net

Electronic and Steric Effects of the Trifluoromethoxy Group on Reaction Pathways

The trifluoromethoxy (-OCF3) group at the para position is a dominant electronic director in the molecule. It is characterized by its powerful electron-withdrawing inductive effect (-I), which stems from the high electronegativity of the three fluorine atoms. beilstein-journals.orgnih.govmdpi.com This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. beilstein-journals.orgminia.edu.eg

Synthesis and Characterization of Novel Compound Derivatives

Derivatives with Modified Aromatic Ring Substitutions

A primary strategy for generating novel derivatives from this compound is through the modification of the aromatic ring by replacing the bromine substituents. The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective tool for this purpose, enabling the formation of new carbon-carbon bonds. nih.govnih.gov By reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base, a range of 2,6-diaryl-4-(trifluoromethoxy)aniline derivatives can be synthesized. researchgate.netstudfile.net

This methodology allows for the introduction of diverse electronic and steric properties onto the aniline scaffold, providing a route to new compounds with potentially enhanced biological activities or material properties. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to control the selectivity and yield of the mono- or diarylated products. researchgate.netnih.gov

Below is a representative table of potential derivatives synthesized via a Suzuki-Miyaura coupling, based on established protocols for similar dibromoaniline compounds. researchgate.netresearchgate.net

| Entry | Arylboronic Acid Partner | Potential Product | Reaction Conditions (Illustrative) | Expected Yield Range |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 2,6-Diphenyl-4-(trifluoromethoxy)aniline | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 85°C | Good to Excellent |

| 2 | 4-Methylphenylboronic acid | 2,6-Bis(4-methylphenyl)-4-(trifluoromethoxy)aniline | Pd(OAc)₂, K₂CO₃, aq. DMF, 80°C | Excellent researchgate.net |

| 3 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-(trifluoromethoxy)aniline | Pd(OAc)₂, K₂CO₃, aq. DMF, 80°C | Moderate to Good researchgate.net |

| 4 | 3-Fluorophenylboronic acid | 2,6-Bis(3-fluorophenyl)-4-(trifluoromethoxy)aniline | Pd(OAc)₂, K₂CO₃, aq. DMF, 80°C | Good to Excellent researchgate.net |

| 5 | Thiophene-2-boronic acid | 2,6-Di(thiophen-2-yl)-4-(trifluoromethoxy)aniline | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C | Good |

Derivatives with Functionalized Side Chains

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a variety of derivatives bearing functionalized side chains. These modifications are primarily aimed at developing novel compounds with potential applications in the agrochemical and pharmaceutical industries. Research in this area has focused on the introduction of heterocyclic moieties, particularly pyrazole (B372694) rings, to the aniline nitrogen, followed by further functionalization.

One of the most significant applications of this compound is as a key intermediate in the creation of novel pyridylpyrazole acid derivatives, which are investigated for their insecticidal properties. The synthesis of these complex molecules involves a multi-step process that leverages the reactivity of the aniline group.

A general synthetic route to introduce a functionalized pyrazole side chain involves the reaction of this compound with a suitably substituted pyrazole carbonyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride, forming a stable amide linkage.

For instance, the reaction of this compound with 1-(pyridin-3-yl)-1H-pyrazole-5-carbonyl chloride would yield N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-1-(pyridin-3-yl)-1H-pyrazole-5-carboxamide. This derivative incorporates a pyridine (B92270) ring, a common pharmacophore in drug discovery, and a pyrazole-carboxamide linkage, which is a known bioactive scaffold.

Further derivatization can be achieved by modifying the pyrazole ring itself. For example, the synthesis of 1-[(2,6-dibromo-4-(trifluoromethoxy)phenyl)]-3-aryl-1H-pyrazole-4-carbaldehydes can be accomplished through a Vilsmeier-Haack reaction on a corresponding phenylhydrazone precursor. These carbaldehyde derivatives serve as versatile intermediates for the synthesis of a wider range of compounds with diverse functionalized side chains. The aldehyde group can be converted into various other functional groups, such as carboxylic acids, alcohols, or can be used in condensation reactions to introduce further complexity.

The table below summarizes the synthesis of a representative pyrazole derivative from a structurally related starting material, illustrating the reaction conditions and outcomes. While the specific yields for the this compound derivatives are not publicly available, the methodology is analogous.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Reagents/Conditions |

|---|---|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Substituted Acetophenone | N-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-N'-(1-arylethylidene)hydrazine | Condensation | Absolute C2H5OH, cat. HCl, reflux |

| N-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-N'-(1-arylethylidene)hydrazine | Vilsmeier-Haack Reagent (POCl3/DMF) | 1-[(2,6-Dichloro-4-(trifluoromethyl)phenyl)]-3-aryl-1H-pyrazole-4-carbaldehyde | Cyclization/Formylation | POCl3, DMF, 0 °C to 65-70 °C |

The research findings indicate that the introduction of different aryl groups on the pyrazole ring allows for the fine-tuning of the electronic and steric properties of the final molecule. This is a crucial aspect in the rational design of new agrochemicals and pharmaceuticals, as these properties often correlate with biological activity and selectivity. Spectroscopic data, including 1H-NMR and 13C-NMR, are essential for the structural elucidation of these novel derivatives, confirming the successful incorporation of the functionalized side chains.

Spectroscopic and Advanced Analytical Characterization of 2,6 Dibromo 4 Trifluoromethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 2,6-Dibromo-4-(trifluoromethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework.

In the ¹H NMR spectrum of this compound, the aromatic region is of primary interest. Due to the symmetrical substitution pattern of the aniline (B41778) ring, the two protons at the 3- and 5-positions are chemically equivalent. This equivalence results in a single, sharp singlet in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electron-donating amino group and the electron-withdrawing bromine and trifluoromethoxy substituents. The amino (-NH₂) group protons typically appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

Based on data from similar structures, such as 2,6-dibromoaniline (B42060), the aromatic protons are expected to resonate in a specific range. In 2,6-dibromoaniline, the aromatic protons appear as a multiplet, with the proton at the 4-position being a triplet and the protons at the 3- and 5-positions appearing as a doublet. chemicalbook.comnih.gov The presence of the trifluoromethoxy group at the 4-position in the target molecule simplifies this pattern to a singlet for the H-3 and H-5 protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (H-3, H-5) | 7.0 - 7.5 | Singlet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

Note: The predicted chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Due to the symmetry of this compound, four distinct signals are expected in the aromatic region, in addition to the signal for the trifluoromethoxy carbon. The carbon atoms directly bonded to the bromine atoms (C-2 and C-6) would appear as a single resonance. Similarly, the carbon atoms bearing the aromatic protons (C-3 and C-5) would give rise to another single resonance. The carbon attached to the amino group (C-1) and the carbon bonded to the trifluoromethoxy group (C-4) would each produce a distinct signal. The trifluoromethoxy group itself will show a characteristic quartet due to coupling with the three fluorine atoms.

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons attached to the electronegative bromine and oxygen atoms will be deshielded and appear at a lower field. In contrast, the carbons ortho and para to the electron-donating amino group will be shielded and appear at a higher field. For instance, in (Trifluoromethoxy)benzene, the carbon of the trifluoromethoxy group shows a specific resonance. chemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 (-NH₂) | 140 - 150 | Singlet |

| C-2, C-6 (-Br) | 110 - 120 | Singlet |

| C-3, C-5 (-H) | 125 - 135 | Singlet |

| C-4 (-OCF₃) | 145 - 155 | Singlet |

| -OCF₃ | 120 - 125 | Quartet |

Note: The predicted chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.

¹⁹F NMR spectroscopy is particularly useful for fluorine-containing compounds. wikipedia.org For this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are expected to produce a single sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is a characteristic feature and typically appears in a well-defined region of the spectrum. spectrabase.com This technique is highly sensitive and can confirm the presence and electronic environment of the trifluoromethoxy group. The typical chemical shift range for trifluoromethyl groups is between -50 and -70 ppm. wikipedia.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCF₃ | -55 to -65 | Singlet |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and is based on typical values for trifluoromethoxy groups in aromatic systems.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-N stretching, C-Br stretching, C-O-C stretching of the ether linkage, and the strong absorptions associated with the C-F bonds of the trifluoromethoxy group.

The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The strong C-F stretching vibrations of the -OCF₃ group are a prominent feature and are expected in the 1100-1300 cm⁻¹ range. The C-Br stretching vibrations occur at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (asymmetric) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1200 | Very Strong |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| C-Br Stretch | 500 - 700 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₇H₄Br₂F₃NO), the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight (approximately 335 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M⁺, M⁺+2, and M⁺+4, with relative intensities of approximately 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the loss of bromine atoms, the trifluoromethoxy group, or parts thereof. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Br•) or the elimination of HBr. The trifluoromethoxy group could fragment through the loss of a CF₃ radical or the entire -OCF₃ group. Analysis of these fragment ions provides further confirmation of the molecular structure.

Table 5: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

| ~335 | [C₇H₄Br₂F₃NO]⁺ | Molecular ion (M⁺) with characteristic isotopic pattern |

| ~256 | [M - Br]⁺ | Loss of one bromine atom |

| ~177 | [M - 2Br]⁺ | Loss of two bromine atoms |

| ~266 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

Note: The m/z values are approximate and the actual spectrum would show a complex pattern of fragment ions.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₇H₄Br₂F₃NO, the theoretical elemental composition can be calculated. Experimental determination of the elemental percentages and comparison with the theoretical values serves as a crucial verification of the compound's purity and stoichiometric formula.

Table 6: Theoretical Elemental Composition of this compound (C₇H₄Br₂F₃NO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 25.11 |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 1.21 |

| Bromine (Br) | 79.90 | 2 | 159.80 | 47.72 |

| Fluorine (F) | 19.00 | 3 | 57.00 | 17.02 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.18 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 4.78 |

| Total | 334.92 | 100.00 |

Experimental values from elemental analysis that closely match these theoretical percentages would provide strong evidence for the correct composition of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, a detailed X-ray crystallographic analysis for this compound has not been reported. Consequently, specific data regarding its solid-state structure, including unit cell dimensions, bond lengths, bond angles, and crystal packing, are not available.

While crystallographic data exists for structurally related compounds, such as other substituted anilines, this information does not directly apply to this compound. The precise arrangement of atoms and molecules in the crystalline solid, which is determined by X-ray crystallography, is unique to each compound and is influenced by the specific combination and arrangement of its constituent atoms and functional groups.

Without experimental crystallographic data, a definitive description of the three-dimensional structure and intermolecular interactions of this compound in the solid state cannot be provided.

Applications in Advanced Chemical and Material Sciences Derived from 2,6 Dibromo 4 Trifluoromethoxy Aniline

Agrochemical Research and Development

In the agricultural sector, 2,6-Dibromo-4-(trifluoromethoxy)aniline is a crucial starting material for creating new crop protection agents. chemimpex.com Its structural components, particularly the trifluoromethoxy group and bromine atoms, are known to enhance the biological efficacy and stability of agrochemical derivatives. chemimpex.cominnospk.com

One of the most significant applications of this compound is its role as a key intermediate in the production of the fungicide Thifluzamide (B1681302). google.comgoogle.com Thifluzamide is an aromatic amide fungicide used to control diseases caused by Rhizoctonia spp. in crops such as rice, potatoes, and maize. nih.gov

The synthesis of Thifluzamide involves the formal condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with the amino group of this compound. nih.gov This reaction highlights the essential role of the aniline (B41778) compound in forming the core structure of the final fungicidal product. Numerous synthesis patents specifically reference the preparation and use of this compound for this purpose. google.comgoogle.com

Beyond fungicides, this compound also serves as a precursor in the development of other agrochemicals, including herbicides and insecticides. chemimpex.com Research has shown its utility in the synthesis of novel pyridylpyrazole acid derivatives, which are investigated for their potential as agricultural insecticides. chemicalbook.com The compound's distinct substitution pattern provides a foundational structure for building more complex molecules aimed at specific pest targets. chemimpex.com

The molecular framework of this compound is highly valuable for structure-activity relationship (SAR) studies in agrochemical research. SAR studies are fundamental to understanding how a chemical's structure correlates with its biological activity, which is crucial for designing more potent and selective pesticides.

The trifluoromethoxy group is known to enhance biological activity, while the bromine atoms at the 2 and 6 positions provide significant steric and electronic influence. chemimpex.cominnospk.com The reactive aniline group allows for the systematic attachment of various other chemical moieties. By synthesizing a library of derivatives from this common intermediate and testing their biological effects, researchers can determine which structural modifications lead to optimal fungicidal, herbicidal, or insecticidal activity. This systematic approach is essential for the rational design of new and effective crop protection agents.

Pharmaceutical Development and Medicinal Chemistry

In the realm of medicinal chemistry, this compound functions as a versatile building block for creating new therapeutic agents. chemimpex.com The presence of halogen and trifluoromethoxy substituents is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The compound is utilized in the synthesis of novel molecules with potential antibacterial and antifungal properties. chemimpex.com While its most prominent antifungal application is in the agrochemical Thifluzamide, the core aniline structure is also relevant to pharmaceutical research. Aniline derivatives, particularly those containing fluorine groups (trifluoro-anilines), have been studied for their antimicrobial efficacy against various bacterial species, including pathogenic Vibrio species. nih.govnih.gov This demonstrates the potential of this class of compounds in addressing health challenges. chemimpex.com

This compound is a valuable starting material in broader drug discovery programs. tradeindia.com Its role as a medicinal intermediate is a key focus for chemical suppliers catering to the pharmaceutical industry. tradeindia.com The aniline functional group is readily derivatized, allowing chemists to incorporate the dibromo-trifluoromethoxy-phenyl motif into a wide array of molecular scaffolds. This enables the creation of diverse chemical libraries that can be screened against numerous biological targets to identify new lead compounds for the treatment of various diseases. chemimpex.com

Advanced Materials Science

The incorporation of this compound into material structures imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. These attributes are a direct consequence of the synergistic effects of its constituent functional groups.

Precursor for Polymers and Coatings with Enhanced Thermal and Chemical Resistance

The presence of two bromine atoms on the aromatic ring is particularly significant for imparting flame retardancy to the resulting materials. mst.dkresearchgate.net Brominated compounds are well-established flame retardants that function by releasing bromine radicals at high temperatures. These radicals interfere with the radical chain reactions of combustion in the gas phase, thereby quenching the flame. mst.dk The combination of the trifluoromethoxy group and bromine atoms can lead to polymers with exceptional resistance to both thermal degradation and chemical attack, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. core.ac.ukzeusinc.com

While specific data for polymers derived directly from this compound is not extensively detailed in publicly available literature, the properties of analogous fluorinated and brominated polyimides provide insight into the expected performance enhancements. For instance, fluorinated polyimides are known for their high thermal stability, with decomposition temperatures often exceeding 500°C, and excellent chemical resistance. tandfonline.comresearchgate.net

Table 1: Anticipated Properties of Polymers Derived from this compound

| Property | Enhancing Moiety | Anticipated Advantage |

| Thermal Stability | Trifluoromethoxy Group | High decomposition temperature, suitable for high-temperature applications. |

| Chemical Resistance | Trifluoromethoxy Group | Resistance to a wide range of solvents and corrosive chemicals. |

| Flame Retardancy | Dibromo-substitution | Self-extinguishing properties, enhanced safety in case of fire. |

| Solubility | Trifluoromethoxy Group | Improved processability for creating films and coatings. |

Application in Electronic Materials for Conductivity and Durability Enhancement

The unique electronic properties of this compound make it a candidate for use in the formulation of advanced electronic materials. chemimpex.com The electron-withdrawing nature of the trifluoromethoxy group and the bromine atoms can influence the electronic characteristics of polymers derived from this aniline. For instance, in the context of conductive polymers like polyaniline, substitution on the aniline ring can be used to tune the conductivity and redox properties of the material. researchgate.net

While direct synthesis of conductive polymers from this compound is not widely reported, its structural motifs are relevant to materials used in applications such as Organic Light Emitting Diodes (OLEDs). In OLEDs, hole-transporting and host materials often feature substituted aromatic amines. researchgate.netnih.gov The trifluoromethylphenyl groups are known to be incorporated into such materials to enhance their performance. The stability and electronic nature of this compound suggest its potential as a building block for novel materials in this field, aiming to improve device efficiency and longevity.

Role as a Versatile Research Reagent in Complex Organic Synthesis

Beyond its use in materials science, this compound is a valuable and versatile reagent in complex organic synthesis, primarily due to the reactivity of its two bromine atoms. chemimpex.com These bromine atoms serve as handles for a variety of cross-coupling reactions, allowing for the construction of intricate molecular frameworks. This compound is a key intermediate in the synthesis of certain agrochemicals, particularly herbicides and fungicides, as well as in the development of new pharmaceutical compounds. chemimpex.comchemicalbook.comnbinno.com

The bromine substituents are amenable to widely used palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon bonds. For instance, a Suzuki reaction could be employed to couple the dibromoaniline with aryl boronic acids to generate more complex biaryl or polyaryl structures. A study on the Suzuki reaction of the closely related 2,6-dibromoaniline (B42060) demonstrated that it can be efficiently coupled with various aryl boronic acids to produce 2,6-diaryl anilines in high yields. researchgate.net

Table 2: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

| Suzuki Coupling | Aryl Boronic Acid | C-C (Aryl-Aryl) | Synthesis of biaryl compounds for pharmaceuticals and materials. |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Creation of conjugated systems for electronic materials. |

| Buchwald-Hartwig Amination | Amine | C-N | Synthesis of complex amines and heterocyclic compounds. |

The ability to selectively react one bromine atom over the other, or to perform a double coupling, provides synthetic chemists with a high degree of control and flexibility in designing synthetic routes to complex target molecules. This versatility underscores the importance of this compound as a fundamental building block in the toolbox of modern organic synthesis.

Environmental Fate, Degradation, and Remediation Studies of 2,6 Dibromo 4 Trifluoromethoxy Aniline

Environmental Persistence and Biogeochemical Cycling

The environmental persistence of 2,6-Dibromo-4-(trifluoromethoxy)aniline is anticipated to be significant due to the presence of bromine and trifluoromethoxy substituents on the aniline (B41778) ring. Halogenated aromatic compounds are generally known for their stability and resistance to degradation. The carbon-bromine and carbon-fluorine bonds are strong, contributing to the recalcitrance of such molecules in the environment.

Organobromine compounds, both natural and anthropogenic, participate in biogeochemical cycling. Natural organobromines are produced by various marine and terrestrial organisms princeton.eduprinceton.edu. Once in the environment, these compounds can be transported over long distances and can accumulate in different environmental compartments. The cycling of bromine involves transformations between organic and inorganic forms, with organobromine compounds serving as a significant reservoir of bromine in soil and sediments princeton.eduprinceton.edu. It is plausible that this compound would enter these cycles, though its anthropogenic origin and specific chemical structure would influence its transformation pathways and rates.

The trifluoromethoxy group is known to increase the metabolic stability of compounds, which could further enhance the persistence of this compound in the environment nih.gov.

Degradation Pathways in Environmental Compartments (e.g., Water, Soil, Air)

The degradation of this compound in the environment is expected to occur through a combination of photodegradation, biotic, and abiotic processes.

Photodegradation Mechanisms and Kinetics

Photodegradation is a likely pathway for the transformation of this compound, particularly in aquatic environments and on soil surfaces exposed to sunlight. Aromatic amines can undergo photooxidation in surface waters, with half-lives ranging from hours to days mdpi.com. For brominated aromatic compounds, photodegradation often proceeds via reductive debromination, where the carbon-bromine bond is cleaved nih.govepa.gov. The rate of photodegradation is influenced by factors such as light wavelength and intensity, and the presence of other substances in the environment that can act as photosensitizers nih.gov.

Table 1: Estimated Photodegradation Kinetics of Halogenated Aromatic Compounds

| Compound Class | Environmental Compartment | Estimated Half-life |

|---|---|---|

| Brominated Aromatic Hydrocarbons | Surface Water (Sunlight) | Hours to Days |

| Chlorinated Anilines | Surface Water (Sunlight) | Hours to Days mdpi.com |

This table provides generalized data for related compound classes to infer the potential photodegradation behavior of this compound.

Biotic Degradation Processes (e.g., Microbial Metabolism)

Microbial degradation is a key process in the breakdown of many organic pollutants. However, halogenated aromatic compounds are often resistant to microbial attack. The presence of multiple halogen substituents, as in this compound, generally decreases the rate of biodegradation nih.govresearchgate.net.

Some specialized microorganisms are capable of degrading halogenated anilines. The degradation pathways can involve initial dehalogenation or dioxygenase-catalyzed ring cleavage nih.govnih.gov. For instance, the degradation of chloroanilines can be initiated by aniline dioxygenase, which converts aniline to catechol, a more readily degradable intermediate nih.gov. It is possible that similar enzymatic pathways could act on this compound, although the trifluoromethoxy group might hinder these processes. The complete mineralization of such complex molecules often requires the synergistic action of a microbial consortium mdpi.comfrontiersin.org.

Abiotic Degradation Processes (e.g., Hydrolysis)

Hydrolysis is another potential abiotic degradation pathway. While the carbon-bromine bond in aromatic compounds is generally stable to hydrolysis, the trifluoromethoxy group can be susceptible under certain conditions. Studies on trifluoromethylphenols have shown that they can undergo hydrolysis, leading to defluorination, particularly under alkaline conditions rsc.orgresearchgate.net. The rate of hydrolysis is highly dependent on pH and temperature rsc.org. It is conceivable that the trifluoromethoxy group in this compound could undergo slow hydrolysis over time, particularly in alkaline soils or water.

Formation and Identification of Environmental Degradation Products

The degradation of this compound is expected to produce a variety of transformation products.

Photodegradation would likely lead to the formation of less brominated anilines through sequential reductive debromination nih.govepa.gov. Other potential products could include hydroxylated derivatives and ring-cleavage products.

Biotic degradation , if it occurs, could result in the formation of brominated and trifluoromethoxylated catechols as intermediates, which would then undergo further degradation nih.gov. Incomplete degradation could lead to the accumulation of these persistent intermediates.

Hydrolysis of the trifluoromethoxy group would likely yield 2,6-dibromo-4-hydroxyaniline and fluoride ions rsc.orgresearchgate.net.

Table 2: Potential Environmental Degradation Products of this compound

| Degradation Pathway | Potential Intermediate Products | Potential Final Products |

|---|---|---|

| Photodegradation | Monobromo-4-(trifluoromethoxy)aniline, 4-(trifluoromethoxy)aniline (B150132) | Ring-cleavage products, CO2 |

| Biotic Degradation | Brominated and trifluoromethoxylated catechols | CO2, H2O, Br-, F- |

This table is a hypothetical projection based on the degradation pathways of analogous compounds.

Potential for Application in Environmental Remediation Technologies (e.g., Pollutant Abatement)

The persistence of halogenated aromatic compounds like this compound necessitates the development of effective remediation technologies.

Bioremediation , using specialized microbial consortia, has shown promise for the degradation of other halogenated pollutants researchgate.netresearchgate.net. The isolation and enrichment of microorganisms capable of degrading this specific compound could be a viable strategy.

Advanced Oxidation Processes (AOPs) , which generate highly reactive hydroxyl radicals, are effective in degrading a wide range of organic pollutants, including halogenated aromatics.

Reductive dehalogenation using zero-valent iron (ZVI) or other reducing agents is a common technique for remediating sites contaminated with halogenated compounds. This approach could potentially be applied to remove the bromine atoms from this compound.

Further research is needed to determine the most effective and environmentally friendly remediation strategies for this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Catechol |

| 2,6-dibromo-4-hydroxyaniline |

| Monobromo-4-(trifluoromethoxy)aniline |

Ecotoxicological Assessment of Degradation Products

The ecotoxicity of such products is a significant concern, as halogenated aromatic compounds are often persistent and can exhibit toxicity to aquatic life. dntb.gov.uamdpi.com

Toxicity of Brominated Phenolic Degradation Products

One potential degradation pathway involves the transformation of the aniline group to a hydroxyl group, leading to the formation of brominated phenols. For instance, 2,6-dibromophenol could be a possible degradation product. Studies on compounds with this structure provide insight into their potential environmental impact. The toxicity of bromophenols to aquatic organisms has been demonstrated, with effects observed across different trophic levels. For example, bromine is considered more potent than chlorine in determining the toxicity of halophenols.

Research has provided specific toxicity data for compounds like 2,6-dibromophenol, as detailed in the table below. These values indicate that such degradation products can be toxic to primary producers like algae and primary consumers like daphnids.

Toxicity of Halogenated Aniline Derivatives

Reductive debromination of the parent compound could lead to the formation of 2-bromo-4-(trifluoromethoxy)aniline and subsequently 4-(trifluoromethoxy)aniline. While specific aquatic toxicity data (such as LC50 or EC50 values) for these compounds are limited, the broader class of halogenated anilines is known for its environmental persistence and toxicity. For example, chlorinated anilines are recognized as hazardous to aquatic ecosystems. dntb.gov.uamdpi.com Interspecies sensitivity to these compounds can be significant, and their toxicity can be influenced by the degree and position of halogen substitution. nih.gov Generally, halogenated anilines are considered harmful to aquatic organisms.

Toxicity of Other Potential Degradation Products

Further degradation could lead to the formation of brominated catechols or hydroquinones. For instance, 2,6-dibromohydroquinone is a plausible, more oxidized degradation product. While comprehensive ecotoxicological data for brominated catechols and hydroquinones are scarce, hydroquinone itself is known to be highly toxic to a range of aquatic organisms. The addition of bromine atoms to the aromatic ring is likely to influence this toxicity.

The environmental fate of the trifluoromethoxy group is not well-documented. However, compounds containing trifluoromethyl and trifluoromethoxy groups are of increasing environmental interest. acs.org The breakdown of this group could potentially release fluoride ions or form other fluorinated organic compounds. For example, 4-(trifluoromethoxy)phenol is a related compound whose safety data indicates it is harmful, though specific ecotoxicity values are not provided. fishersci.com

Industrial Production Methodologies and Intellectual Property Landscape of 2,6 Dibromo 4 Trifluoromethoxy Aniline

Industrial-Scale Synthesis Processes and Engineering Considerations

The industrial synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline primarily involves the selective bromination of 4-(trifluoromethoxy)aniline (B150132). Several methodologies have been developed to optimize this transformation for large-scale production, focusing on yield, purity, and process efficiency.

The core reaction is an electrophilic aromatic substitution where two bromine atoms are introduced onto the aniline (B41778) ring at the positions ortho to the activating amino group. Key engineering considerations for scaling up this process include reactor design, heat management, materials of construction, and downstream processing for product isolation and purification.

Common Synthetic Routes:

Direct Bromination with Elemental Bromine: Early methods utilized elemental bromine (Br₂) as the brominating agent in a suitable solvent like acetic acid or water. While effective, this approach presents significant hazards due to the corrosive and toxic nature of liquid bromine, and it has a theoretical maximum bromine atom efficiency of only 50%, with the other half forming hydrogen bromide (HBr) as a byproduct.

In-Situ Bromine Generation: To enhance safety and improve atom economy, industrial processes have shifted towards generating the brominating agent in-situ. A prevalent method involves the use of a metal bromide, such as sodium bromide (NaBr) or potassium bromide (KBr), in combination with an oxidizing agent like hydrogen peroxide (H₂O₂) in an acidic aqueous medium. Sulfuric acid is often used to facilitate the reaction. virtuemarketresearch.com This system avoids the handling of liquid bromine and utilizes the bromide ion from the salt, which is oxidized to bromine in the reactor.

A typical industrial batch process using the NaBr/H₂O₂ system would involve charging a reactor with water, sulfuric acid, sodium bromide, and the 4-(trifluoromethoxy)aniline substrate. Hydrogen peroxide is then added dropwise while carefully controlling the temperature. virtuemarketresearch.compalmercruz.com The bromination of anilines is highly exothermic, necessitating robust heat exchange systems and precise temperature control to prevent runaway reactions and the formation of impurities. peptechbio.com Industrial reactors for this process are typically glass-lined or made of corrosion-resistant alloys to withstand the acidic and oxidative conditions.

After the reaction is complete, the solid product is isolated from the reaction mixture. On an industrial scale, this involves filtration using equipment such as a centrifuge or a filter press, followed by washing to remove residual salts and acids. The resulting filter cake is then dried in industrial dryers (e.g., tray dryers or rotary vacuum dryers) to yield the final product with high purity, often exceeding 99%. palmercruz.com

| Parameter | Method 1: Elemental Bromine | Method 2: NaBr / H₂O₂ | Method 3: Br₂ / H₂O₂ (Water Phase) |

|---|---|---|---|

| Starting Material | 4-(trifluoromethoxy)aniline | 4-(trifluoromethoxy)aniline | 4-(trifluoromethoxy)aniline |

| Brominating System | Bromine (Br₂) in acetic acid | Sodium Bromide (NaBr) and Hydrogen Peroxide (H₂O₂) in H₂SO₄/H₂O | Bromine (Br₂) and Hydrogen Peroxide (H₂O₂) in water |

| Typical Yield | ~89% | >99% palmercruz.com | 97.5 - 99.1% |

| Typical Purity | ~90% | >99.5% (HPLC) palmercruz.com | 98.4 - 99.4% |

| Key Engineering Challenge | Handling of corrosive Br₂; HBr byproduct management | Exothermic reaction heat management | Recycling of mother liquor; byproduct oxidation |

Process Safety and Hazard Analysis in Large-Scale Manufacturing

Large-scale manufacturing of this compound requires a rigorous approach to process safety and hazard analysis. The synthesis involves hazardous materials and energetic reactions that must be carefully controlled. A systematic Hazard and Operability (HAZOP) study is a standard industry practice to identify and mitigate potential risks. dataintelo.comdatabridgemarketresearch.com

Key Hazards:

Raw Material Hazards:

4-(trifluoromethoxy)aniline: Harmful if swallowed, in contact with skin, or if inhaled. guidechem.com

Bromine (if used): Highly corrosive, toxic by inhalation, and can cause severe skin burns and eye damage. grandviewresearch.com

Hydrogen Peroxide (H₂O₂): A strong oxidizer that can cause fires or explosions upon contact with organic materials. Concentrated solutions are corrosive. chemanalyst.com

Acids (e.g., Sulfuric Acid): Highly corrosive and can cause severe burns.

Process Hazards:

Exothermic Reaction: The bromination reaction releases a significant amount of heat. A loss of cooling could lead to a rapid temperature and pressure increase (a runaway reaction), potentially causing a breach of reactor containment.

Corrosion: The acidic and oxidizing reaction environment can corrode equipment if materials are not properly selected, leading to leaks and loss of containment. grandviewresearch.com

Gas Evolution: The reaction may produce off-gases. Proper venting and scrubbing systems are necessary to handle potentially corrosive or toxic vapors.

Product Hazards: this compound itself is classified as a substance that causes skin and serious eye irritation. agropages.com Inhalation may cause respiratory irritation. palmercruz.com

Safety Measures and Controls:

To manage these hazards, industrial facilities implement multiple layers of protection:

Engineering Controls: Use of closed-system reactors, robust cooling systems with redundancy, corrosion-resistant materials, and pressure relief systems. Automated control systems monitor and regulate critical parameters like temperature, pressure, and reactant feed rates. peptechbio.com

Administrative Controls: Comprehensive Standard Operating Procedures (SOPs), operator training on handling hazardous chemicals, and emergency response plans.

Personal Protective Equipment (PPE): Workers are required to wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and protective clothing. palmercruz.comagropages.com For tasks with inhalation risk, respiratory protection is necessary.

A HAZOP analysis for this process would systematically examine deviations from the intended operation (e.g., "more temperature," "less flow") at each stage to identify potential causes and consequences, ensuring adequate safeguards are in place.

Implementation of Green Chemistry Principles in Industrial Production

Modern chemical manufacturing places increasing emphasis on sustainability, and the production of this compound has evolved to incorporate several principles of green chemistry.

Safer Chemistry: The most significant green innovation is the move away from using elemental bromine in favor of the sodium bromide/hydrogen peroxide system. This avoids the transport and handling of highly hazardous Br₂ and utilizes a safer, more stable salt. nih.gov Hydrogen peroxide is also a greener oxidant, as its primary byproduct is water.

Atom Economy: Traditional bromination with Br₂ has a low atom economy because half of the bromine atoms end up in the HBr byproduct. Processes that oxidize the in-situ generated HBr back to bromine using H₂O₂ significantly improve the atom utilization. This "inbuilt recycle" of the bromide ion means that nearly all bromine atoms from the brominating agent are incorporated into the product.

Use of Safer Solvents: Several patented processes utilize water as the reaction solvent, which is non-toxic, non-flammable, and environmentally benign compared to organic solvents like acetic acid or chlorinated hydrocarbons.

| Green Chemistry Principle | Implementation in Synthesis | Benefit |

|---|---|---|

| Prevention | Recycling of mother liquor in subsequent batches. | Reduces aqueous waste stream and raw material consumption. |

| Atom Economy | Use of H₂O₂ to oxidize HBr byproduct, enabling use of both bromine atoms. | Maximizes raw material efficiency, reduces bromide waste. |

| Less Hazardous Chemical Syntheses | Replacing elemental bromine with NaBr/H₂O₂ system. nih.gov | Eliminates handling of highly toxic and corrosive liquid bromine. |

| Safer Solvents & Auxiliaries | Using water as the reaction solvent. | Avoids flammable, toxic, or environmentally persistent organic solvents. |

Analysis of Patent Literature for Synthetic Innovations and Applications

The patent literature reveals the competitive landscape and technological evolution in the synthesis of this compound. Innovations primarily focus on improving safety, yield, purity, and environmental friendliness to create more economically viable industrial processes.

CN103570566A: This patent describes a method using a metal bromide (like NaBr or KBr) and hydrogen peroxide under the catalysis of ammonium (B1175870) molybdate. The key innovation is the use of a catalyst to facilitate the bromination, which is claimed to avoid the corrosion issues associated with using bromine or HBr directly, making it more suitable for industrial production. The patent reports high yields (95%) and purities (99.6%). nih.gov

CN102491910A: This patent focuses on a water-phase method that also utilizes an in-situ oxidation principle. It details a process using 4-(trifluoromethoxy)aniline, bromine, and hydrogen peroxide in water. A significant innovation is the recycling of the reaction mother liquor for the next batch, which reduces waste and improves efficiency. The patent highlights high yields (up to 99.1%) and the reduction of "three wastes" (waste gas, wastewater, and solid waste).

CN106631839B: This patent details a process that also uses a metal bromide and hydrogen peroxide in an acidic aqueous solution. It emphasizes precise control over reaction conditions, such as temperature, which is slowly increased and then held between 50-55°C to ensure high conversion and purity. This patent also mentions the potential for recycling the mother liquor, which contains sodium sulfate, for subsequent batches. virtuemarketresearch.com

Collectively, these patents demonstrate a clear trend towards safer, more sustainable, and higher-yielding processes. The primary application cited for the compound is as a key intermediate in the synthesis of the fungicide thifluzamide (B1681302) . nih.gov Thifluzamide is formed by the condensation of this compound with 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Market Dynamics and Economic Impact in Chemical Manufacturing

The market for this compound is intrinsically linked to the global agrochemical sector, specifically the market for the fungicide thifluzamide. Thifluzamide is used to control a range of fungal diseases, most notably rice sheath blight, as well as diseases in crops like potatoes and tomatoes. peptechbio.comnih.gov

Market Drivers:

Thifluzamide Demand: The demand for thifluzamide, particularly in rice-growing regions of Asia, is a direct driver for its aniline intermediate. nih.gov Although considered a niche product, its effectiveness against specific diseases ensures its place in integrated pest management programs.

Economic Impact:

The production of this compound contributes to the fine and specialty chemical manufacturing sector. The value of this intermediate is derived from the complexity of its synthesis and its critical role in the production of a high-value end product. The shift towards greener and more efficient manufacturing processes, as detailed in recent patents, has a positive economic impact by reducing raw material costs, lowering waste disposal expenses, and improving process safety, which reduces the financial risk associated with industrial accidents.

The agrochemical intermediates market is projected to grow at a CAGR of around 4.5% to 7.6% in the coming years. agropages.com This growth is propelled by the need for enhanced agricultural productivity and the adoption of modern farming techniques. As a specialized intermediate within this sector, the economic outlook for this compound is stable and tied to the performance and strategic importance of thifluzamide in global agriculture.

Q & A

Basic: What are the recommended synthetic routes for 2,6-dibromo-4-(trifluoromethoxy)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves halogenation and protection strategies. For example:

- Step 1: Start with 4-(trifluoromethoxy)aniline (CAS 461-82-5) , brominate using NBS or Br₂ in a solvent like DCM under controlled temperature (0–25°C) to avoid over-halogenation.

- Step 2: Optimize regioselectivity by adjusting stoichiometry (e.g., 2.2 equivalents Br₂) and using catalysts like FeCl₃ .

- Step 3: Purify via C18 reverse-phase chromatography (acetonitrile/water) to isolate the product .

Key Consideration: Monitor reaction progress via TLC or HPLC to prevent di-brominated byproducts.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy: Compare H/C chemical shifts with analogs (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline ).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 348.9 (theoretical: 348.91).

- HPLC-PDA: Employ a C18 column (acetonitrile/water gradient) with UV detection at 254 nm to verify >98% purity .

Advanced: How does density functional theory (DFT) aid in predicting the electronic properties of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model halogen and trifluoromethoxy substituent effects on HOMO-LUMO gaps .

- Basis Set: Apply 6-311++G(d,p) for bromine and fluorine atoms to capture polarization and diffuse effects .

- Validation: Compare calculated dipole moments (e.g., ~4.2 Debye) with experimental data from crystallography (if available) .

Note: DFT can also predict reaction sites for electrophilic substitution, guiding derivative synthesis .

Advanced: What strategies resolve contradictory bioactivity data for this compound derivatives in pesticidal assays?

Methodological Answer:

- Hypothesis Testing: If derivatives show inconsistent mortality rates (e.g., 0% vs. 100% for Plutella xylostella ), validate purity via X-ray crystallography and re-test under standardized conditions (e.g., 25°C, 70% humidity).

- SAR Analysis: Compare substituent effects (e.g., replacing Br with Cl reduces steric hindrance, altering binding to insecticidal targets like acetylcholinesterase) .

- Statistical Validation: Apply ANOVA to batch-to-batch variability in LC₅₀ values, ensuring p < 0.05 .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, Tychem® 6000 F suits (resistant to aniline derivatives ), and fume hoods.

- Waste Disposal: Quench excess bromine with Na₂S₂O₃ before neutralization .

- Exposure Limits: Adhere to OSHA PEL (0.5 mg/m³ for anilines) and monitor air quality with FTIR gas analyzers .

Advanced: How can computational tools (e.g., Mercury CSD) elucidate the crystal packing behavior of this compound?

Methodological Answer:

- Crystallographic Analysis: Import CIF files into Mercury CSD 2.0 to visualize intermolecular interactions (e.g., Br···H-N hydrogen bonds) .

- Packing Similarity: Compare with analogs (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) to identify polymorph stability drivers .

- Void Mapping: Calculate free volume (≥5% voids suggest potential solvate formation) .

Advanced: What mechanistic insights explain the role of this compound as a pharmaceutical impurity (e.g., in Riluzole)?

Methodological Answer:

- Pathway Tracing: Use LC-MS to detect this aniline as a hydrolysis byproduct of Riluzole under acidic conditions (e.g., gastric fluid simulants) .

- Stability Studies: Accelerate degradation at 40°C/75% RH; quantify via HPLC-MS/MS with a LOD of 0.1 ppm .

- Mitigation: Introduce scavengers (e.g., ascorbic acid) during API synthesis to quench bromine intermediates .

Basic: What analytical techniques differentiate this compound from positional isomers?

Methodological Answer: